Limonene oxide, cis-(-)-

Catalog No.
S3339702
CAS No.
32543-51-4
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Limonene oxide, cis-(-)-

CAS Number

32543-51-4

Product Name

Limonene oxide, cis-(-)-

IUPAC Name

(1S,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1

InChI Key

CCEFMUBVSUDRLG-AEJSXWLSSA-N

SMILES

CC(=C)C1CCC2(C(C1)O2)C

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C

Isomeric SMILES

CC(=C)[C@H]1CC[C@]2([C@@H](C1)O2)C

Biocatalytic Resolutions and Enantiomer Synthesis

  • Enantioselective Hydrolysis: Research explores using enzymes called epoxide hydrolases to achieve the synthesis of all enantiomers (mirror-image molecules) of limonene oxide. This method proves to be superior to traditional chemical routes for obtaining pure enantiomers ().

Chemical Synthesis and Separation Techniques

  • Kinetic Separation: Studies have developed methods to separate the cis- and trans- isomers of limonene oxide based on their reaction rates. This allows for the isolation of high-purity cis-(-) limonene oxide for further research (https://www.benchchem.com/products).
  • Chiral Auxiliary Synthesis: The creation of secondary phosphine oxides (SPOs) from cis/trans-(+)-limonene oxide holds significance for applications in asymmetric catalysis, a technique for creating specific enantiomers in chemical reactions (https://www.benchchem.com/).

Industrial and Chemical Applications

  • Polycarbonate Synthesis: Research explores the development of poly(limonene)dicarbonate using cis-(-) limonene oxide and CO2. This bio-based polymer has potential applications in high-performance materials ().

Atmospheric Chemistry Research

  • Conformational Analysis: Studying the conformers (different spatial arrangements) of cis-(-) limonene oxide in the gas phase contributes to a better understanding of atmospheric chemistry and the formation of aerosols (tiny airborne particles) ().

Limonene oxide, specifically the cis-(-)-isomer, is an organic compound classified as an epoxide derived from limonene, a terpene commonly found in citrus fruits. It has the molecular formula C10H16O and features a three-membered cyclic ether structure, characterized by a highly strained epoxide ring. This compound plays a significant role as a plant metabolite and is notable for its unique chemical properties, including reactivity and biological activity.

Due to its epoxide functionality. Key reactions include:

  • Nucleophilic Ring Opening: The epoxide ring can be opened by nucleophiles such as alcohols or amines, leading to the formation of diols or amino alcohols. For instance, morpholine reacts with cis- and trans-limonene oxides to yield substituted products .
  • Polymerization: Limonene oxide can participate in copolymerization reactions with carbon dioxide, particularly under the influence of catalysts like zinc acetate. This process selectively polymerizes the trans isomer while leaving the cis isomer unreacted .
  • Hydrolysis: The compound can also undergo hydrolysis in the presence of water, resulting in the formation of limonene diols.

Limonene oxide exhibits several biological activities that contribute to its potential applications in pharmaceuticals and agriculture:

  • Antimicrobial Properties: Research indicates that limonene oxide possesses antimicrobial activity against various pathogens, making it a candidate for use in natural preservatives and disinfectants.
  • Cytotoxicity: Some studies have shown that limonene oxide derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
  • Allergenic Potential: While it has beneficial properties, limonene oxide can also cause skin irritation and allergic reactions in sensitive individuals .

The synthesis of cis-(-)-limonene oxide typically involves the epoxidation of limonene using various methods:

  • Organic Peroxide Method: Limonene is treated with organic peroxides to form limonene oxide. This method allows for the selective formation of either cis or trans isomers depending on reaction conditions.
  • Catalytic Epoxidation: Recent advancements have introduced more environmentally friendly approaches using catalysts like titanium silicate to achieve high selectivity for cis-limonene oxide .
  • Biocatalysis: Enzymatic methods are being explored for the synthesis of limonene oxides, providing a greener alternative to traditional chemical processes.

Limonene oxide finds applications in various fields:

  • Polymer Industry: It serves as a monomer for producing poly(limonene)carbonate materials, which are biodegradable and have potential uses in packaging and coatings .
  • Pharmaceuticals: Due to its biological activities, it is investigated for use in drug formulations targeting microbial infections or cancer.
  • Fragrance Industry: Its pleasant citrus scent makes it valuable in perfumery and cosmetics.

Studies on the interactions of limonene oxide with other compounds reveal insights into its reactivity:

  • Reactivity with Nucleophiles: Research has highlighted how limonene oxides react differently with various nucleophiles, influencing their potential use in synthetic organic chemistry .
  • Biocatalytic Resolutions: Investigations into biocatalytic processes demonstrate how enzymes can selectively resolve racemic mixtures of limonene oxides into their individual enantiomers, which may have distinct biological activities .

Limonene oxide shares structural similarities with other compounds but possesses unique characteristics:

CompoundStructure TypeUnique Features
LimoneneTerpenePrecursor to limonene oxide; widely used in flavoring and fragrance.
CarvoneKetoneHas distinct minty aroma; different biological activity profile.
PineneTerpeneExists as two stereoisomers (alpha and beta); used in fragrances and as a solvent.
MyrceneTerpeneKnown for its anti-inflammatory properties; distinct from limonene derivatives.

Limonene oxide's unique epoxide structure allows it to engage in specific

XLogP3

2.5

UNII

215X25J847

Other CAS

32543-51-4

Wikipedia

Cis-(-)-limonene oxide

Dates

Modify: 2024-04-14

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